molecular formula C6H5F2NO2 B8728597 3-(Difluoromethoxy)pyridin-2-ol

3-(Difluoromethoxy)pyridin-2-ol

Cat. No.: B8728597
M. Wt: 161.11 g/mol
InChI Key: UHICRVMXDURUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethoxy)pyridin-2-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 2-position and a difluoromethoxy (-O-CF2H) group at the 3-position of the pyridine ring.

Properties

Molecular Formula

C6H5F2NO2

Molecular Weight

161.11 g/mol

IUPAC Name

3-(difluoromethoxy)-1H-pyridin-2-one

InChI

InChI=1S/C6H5F2NO2/c7-6(8)11-4-2-1-3-9-5(4)10/h1-3,6H,(H,9,10)

InChI Key

UHICRVMXDURUGI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 3-(Difluoromethoxy)pyridin-2-ol, highlighting substituent positions, molecular formulas, and properties:

Compound Name Substituents (Position) Molecular Formula Notable Properties/Applications References
This compound -O-CF2H (3), -OH (2) C6H5F2NO2 Potential antimicrobial intermediate
(3-(Trifluoromethoxy)pyridin-2-yl)methanol -O-CF3 (3), -CH2OH (2) C7H6F3NO2 Chemical synthesis intermediate
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol -Cl (4), -OCH3 (2), -OH (3) C12H10ClNO2 Structural complexity; aromatic substitution
2-Chloro-5-fluoropyridin-3-ol -Cl (2), -F (5), -OH (3) C5H3ClFNO Halogenated analog for electronic tuning
3-Iodo-5-(trifluoromethyl)pyridin-2-ol -I (3), -CF3 (5), -OH (2) C6H3F3INO Bulky substituents for steric effects
Key Observations:
  • Fluorinated vs. Non-Fluorinated Groups: The difluoromethoxy group in this compound offers moderate electron-withdrawing effects compared to the stronger -O-CF3 group in . This difference impacts reactivity and solubility, with trifluoromethoxy derivatives often exhibiting higher metabolic resistance .
  • Hydroxyl Position : The 2-hydroxyl group in the target compound may facilitate hydrogen bonding, a feature shared with 3-hydroxypyridines in and , which are critical in metal coordination or solubility enhancement.

Physicochemical Properties

  • Melting Points : Chalconeimine derivatives with difluoromethoxy groups () exhibit m.p. ~96°C, suggesting moderate crystallinity due to fluorine’s inductive effects .
  • Solubility: Fluorinated pyridinols generally show lower aqueous solubility than non-fluorinated analogs (e.g., 2-(2-Hydroxyethoxy)pyridin-3-ol in ) due to increased hydrophobicity .
  • Stability : Difluoromethoxy groups are less hydrolytically stable than trifluoromethoxy groups but more stable than methoxy groups, balancing reactivity and durability in synthetic pathways .

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